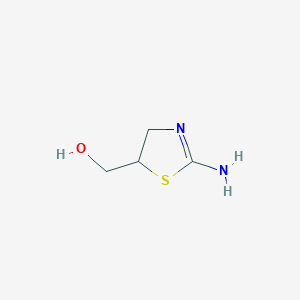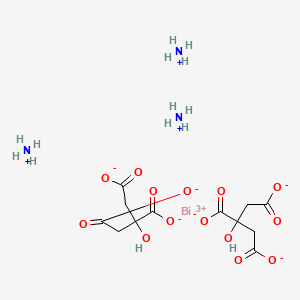
Ethanimidoyl chloride, N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidoyl chloride, N-hydroxy- is an organic compound with the molecular formula C2H4ClNO It is a derivative of ethanimidoyl chloride where the nitrogen atom is bonded to a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethanimidoyl chloride, N-hydroxy- can be synthesized through the reaction of substituted carboxylic acid amides with halogenating agents such as phosphorus pentachloride, phosphorus pentabromide, thionyl chloride, or carbonyl chloride
Industrial Production Methods: In an industrial setting, the production of ethanimidoyl chloride, N-hydroxy- may involve large-scale halogenation reactions using thionyl chloride or phosphorus pentachloride. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanimidoyl chloride, N-hydroxy- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid and hydroxylamine.
Oxidation and Reduction: It can undergo oxidation to form oximes or reduction to form amines.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, can react with ethanimidoyl chloride, N-hydroxy- under mild conditions.
Hydrolysis: Typically occurs in aqueous acidic or basic conditions.
Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Yield substituted ethanimidoyl derivatives.
Hydrolysis: Produces carboxylic acids and hydroxylamine.
Oxidation and Reduction: Forms oximes or amines, respectively.
Applications De Recherche Scientifique
Ethanimidoyl chloride, N-hydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in drug development and as a building block for medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Ethanimidoyl chloride, N-hydroxy- can be compared with other imidoyl chlorides and hydroxylamine derivatives:
Imidoyl Chlorides: Such as ethanimidoyl chloride, which lacks the hydroxyl group on the nitrogen atom. The presence of the hydroxyl group in ethanimidoyl chloride, N-hydroxy- increases its reactivity and potential for forming hydrogen bonds.
Hydroxylamine Derivatives: Such as hydroxylamine hydrochloride, which is more stable and less reactive compared to ethanimidoyl chloride, N-hydroxy-.
Comparaison Avec Des Composés Similaires
- Ethanimidoyl chloride
- Hydroxylamine hydrochloride
- Oximes
Ethanimidoyl chloride, N-hydroxy- stands out due to its unique combination of reactivity and functional groups, making it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
683-58-9 |
|---|---|
Formule moléculaire |
C2H4ClNO |
Poids moléculaire |
93.51 g/mol |
Nom IUPAC |
(1E)-N-hydroxyethanimidoyl chloride |
InChI |
InChI=1S/C2H4ClNO/c1-2(3)4-5/h5H,1H3/b4-2+ |
Clé InChI |
RNSUNNOEBOGKHG-DUXPYHPUSA-N |
SMILES |
CC(=NO)Cl |
SMILES isomérique |
C/C(=N\O)/Cl |
SMILES canonique |
CC(=NO)Cl |
Key on ui other cas no. |
683-58-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,4-Dimethylbenzo[d]oxazol-2(3h)-one](/img/structure/B3055935.png)
![tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate](/img/structure/B3055936.png)







